Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-CO-C6-Br Structure, Properties, and PROTAC Synthesis
Targeted Protein Degradation: A Technical Guide to (S,R,S)-AHPC-CO-C6-Br Structure, Properties, and PROTAC Synthesis
Executive Summary
(S,R,S)-AHPC-CO-C6-Br is a highly specialized, heterobifunctional building block utilized in the rational design and synthesis of Proteolysis Targeting Chimeras (PROTACs). It consists of a high-affinity von Hippel-Lindau (VHL) E3 ubiquitin ligase binding moiety—derived from the VH032 ligand—conjugated to a versatile 7-bromoheptanoyl (CO-C6-Br) linker[1][2]. This whitepaper provides researchers and drug development professionals with an authoritative breakdown of its chemical properties, mechanistic rationale, and validated protocols for integration into targeted protein degradation workflows.
Chemical Structure and Physicochemical Properties
The molecule is rationally designed with two distinct functional domains that serve separate but synergistic purposes in PROTAC development:
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The Warhead ((S,R,S)-AHPC): An aliphatic hydroxyproline-based compound (AHPC) that acts as a highly specific ligand for the VHL E3 ligase[].
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The Linker (CO-C6-Br): A flexible aliphatic chain terminating in a primary bromide. The carbonyl group forms an amide bond with the AHPC core, while the terminal bromide serves as a reactive electrophile for nucleophilic substitution (SN2) with a target protein of interest (POI) ligand[1].
Quantitative Data Summary
Table 1: Physicochemical Properties of (S,R,S)-AHPC-CO-C6-Br[4]
| Property | Value |
| Chemical Name / Synonyms | (S,R,S)-AHPC-CO-C6-Br |
| Molecular Formula | C29H41BrN4O4S |
| Molecular Weight | 621.64 g/mol |
| Target E3 Ligase | von Hippel-Lindau (VHL) |
| Reactive Group | Primary Alkyl Bromide (-Br) |
| SMILES | CC1=C(SC=N1)C1=CC=C(CNC(=O)[C@@H]2CCN2C(=O)CCCCCCBr)C(C)(C)C)C=C1 |
Mechanistic Causality: The "Why" Behind the Design
To successfully deploy (S,R,S)-AHPC-CO-C6-Br in drug discovery, one must understand the causality behind its structural components:
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Stereochemical Specificity: The (S,R,S) conformation of the AHPC core is strictly required for optimal docking into the VHL substrate recognition site. Altering this stereocenter to the (S,S,S) configuration completely abolishes VHL binding. Consequently, the (S,S,S)-AHPC derivative is utilized as the standard negative control in PROTAC assays to prove that degradation is uniquely VHL-dependent[5].
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Linker Length and Flexibility: The "C6" (hexamethylene) chain provides a specific spatial distance between the E3 ligase and the POI. Linker length dictates the thermodynamics of the ternary complex (POI–PROTAC–E3). An aliphatic chain is chosen for its hydrophobicity and flexibility, allowing the system to sample multiple conformations to achieve the optimal protein-protein interaction (PPI) required for polyubiquitination[].
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Bromide Leaving Group: The terminal primary bromide is an excellent leaving group for SN2 reactions. It allows for straightforward, single-step conjugation to target ligands containing primary/secondary amines, phenols, or thiols, bypassing the need for complex coupling reagents (like HATU or EDC) required for carboxylic acid linkers[1].
Experimental Workflows and Protocols
Protocol 1: Synthesis of a PROTAC via SN2 Alkylation
This self-validating protocol describes the conjugation of a nucleophile-bearing target ligand to the (S,R,S)-AHPC-CO-C6-Br building block.
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Preparation: Dissolve 1.0 equivalent of the target ligand (e.g., an amine-bearing kinase inhibitor) and 1.1 equivalents of (S,R,S)-AHPC-CO-C6-Br in anhydrous N,N-Dimethylformamide (DMF).
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Base Addition: Add 3.0 equivalents of N,N-Diisopropylethylamine (DIPEA) or Potassium Carbonate (K2CO3) to act as a proton scavenger and activate the nucleophile.
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Reaction: Stir the mixture at 40–60°C under an inert nitrogen atmosphere for 12–24 hours.
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Validation (Crucial Step): Monitor the reaction via LC-MS. The reaction is confirmed complete when the target ligand peak disappears and a new peak corresponding to the[M+H]+ mass of the PROTAC appears.
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Purification: Purify the crude mixture using preparative reverse-phase HPLC (C18 column, Water/Acetonitrile gradient with 0.1% TFA). Lyophilize the fractions to obtain the PROTAC as a solid powder.
Protocol 2: In Vitro VHL Recruitment and Degradation Assay
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Cell Treatment: Seed target cells (e.g., HeLa or Ba/F3) in a 6-well plate. Treat with the synthesized PROTAC at varying concentrations (1 nM to 10 μM) for 4–24 hours[2]. Include a vehicle (DMSO) control and an (S,S,S)-AHPC PROTAC negative control to validate VHL dependence[5].
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Lysis & Western Blot: Lyse cells using RIPA buffer supplemented with protease inhibitors. Quantify protein and resolve via SDS-PAGE.
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Analysis: Probe for the POI, VHL, and a loading control (e.g., GAPDH). A successful PROTAC will show dose-dependent depletion of the POI. Note: Watch for the "hook effect" at high concentrations, where binary complexes outcompete ternary complexes, leading to reduced degradation.
Visualizations
Figure 1: Mechanism of Action for PROTACs derived from (S,R,S)-AHPC-CO-C6-Br.
Figure 2: Chemical synthesis workflow for PROTAC generation via SN2 alkylation.
References
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(S,R,S)-AHPC-CO-C6-Br - Tenova Pharma. tenovapharma.com. 1
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(S,R,S)-AHPC (Synonyms: VH032-NH2; VHL ligand 1) - MedchemExpress.com. medchemexpress.com.2
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(S,R,S)-AHPC-Me - (CAS 1948273-02-6) - Products - BOC Sciences. bocsci.com.
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(S,R,S)-AHPC hydrochloride = 97 1448189-80-7 - Sigma-Aldrich. sigmaaldrich.com.
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(S,S,S)-AHPC hydrochloride (Synonyms: (S,S,S)-VH032-NH2 hydrochloride). medchemexpress.com. 5
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(S,R,S)-AHPC-CO-C6-Br Formula Weight - Tenova Pharma. tenovapharma.com. 4
